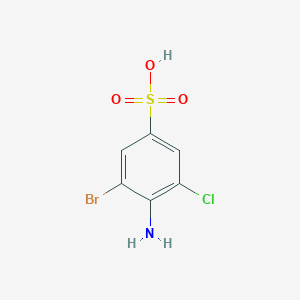

3-Bromo-5-chlorosulfanilic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5326-45-4 |

|---|---|

Molecular Formula |

C6H5BrClNO3S |

Molecular Weight |

286.53 g/mol |

IUPAC Name |

4-amino-3-bromo-5-chlorobenzenesulfonic acid |

InChI |

InChI=1S/C6H5BrClNO3S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H,10,11,12) |

InChI Key |

ZNVJPXRWVLMYKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Design for 3 Bromo 5 Chlorosulfanilic Acid

Regioselective Halogenation Approaches for Substituted Aminobenzenesulfonic Acid Architectures

The primary challenge in synthesizing 3-bromo-5-chlorosulfanilic acid lies in the controlled, regioselective introduction of bromine and chlorine atoms onto the aminobenzenesulfonic acid backbone. The amino group is a powerful ortho-, para-director, making direct halogenation to achieve the desired meta-substitution pattern problematic. byjus.com

Direct Halogenation Protocols: Bromination and Chlorination Mechanisms

Direct halogenation of aniline (B41778) and its derivatives typically leads to a mixture of ortho- and para-substituted products due to the electron-donating nature of the amino group. byjus.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To achieve meta-substitution, the directing influence of the amino group must be overcome or altered.

Recent advancements have explored transition metal-catalyzed C-H activation as a method to achieve meta-C-H bromination and chlorination of aniline derivatives. nih.govrsc.org Palladium-catalyzed methods, for example, have shown promise in directing halogenation to the meta-position, even in the presence of multiple substituents. nih.govrsc.orgrsc.org These reactions often utilize reagents like N-bromophthalimide (NBP) and require acid additives to facilitate the catalytic cycle. nih.govrsc.org The mechanism is believed to involve the formation of an intermediate complex that favors halogenation at the sterically less hindered and electronically modified meta-position.

Another approach involves using copper(II) halides in ionic liquids, which can achieve high regioselectivity for para-substitution under mild conditions. nih.gov While not directly applicable for the meta-substitution required for this compound, this method highlights the potential of metal-reagent systems to control regioselectivity in aniline halogenation.

Multi-Step Synthetic Strategies Incorporating Controlled Derivatization and Halogen Incorporation

Given the challenges of direct meta-halogenation, multi-step synthetic routes are often employed. utdallas.edulibretexts.org These strategies typically involve the use of protecting groups to modulate the reactivity and directing effects of the amino group.

A common strategy begins with the protection of the amino group, for example, by acetylation to form acetanilide. utdallas.edu This reduces the activating effect of the amino group and allows for more controlled subsequent reactions. The synthesis of sulfanilamide, a related compound, often starts with acetanilide. utdallas.edulibretexts.org

A plausible multi-step synthesis for this compound could involve the following conceptual steps:

Sulfonation: Aniline is first sulfonated to produce sulfanilic acid (4-aminobenzenesulfonic acid). byjus.comyoutube.com This reaction is typically carried out by heating aniline with concentrated sulfuric acid. youtube.com The sulfonic acid group is a meta-director.

Halogenation: The subsequent halogenation steps would then be directed by the sulfonic acid group to the positions meta to it (ortho to the amino group). However, the amino group's ortho-directing influence still presents a challenge.

Controlled Halogenation via Diazotization: A more controlled approach involves the diazotization of a pre-functionalized aniline derivative. For instance, starting with an appropriately substituted aniline, the amino group can be converted to a diazonium salt, which can then be replaced by a halogen via a Sandmeyer or related reaction.

Protecting Group Strategy: An alternative involves protecting the amino group, followed by chlorosulfonation, then sequential bromination and chlorination, and finally deprotection. The order of these steps is crucial for achieving the correct substitution pattern. For example, starting with an aniline derivative, one might first introduce the bromine and chlorine atoms before the sulfonation step. The synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) often involves the deamination of a pre-halogenated aniline derivative. researchgate.net

Exploration of Sustainable and Green Chemistry Principles in Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on sustainability and green principles, aiming to reduce environmental impact and improve efficiency.

Solvent-Free and Microwave-Assisted Synthesis Optimization

Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents. Modern approaches seek to minimize or eliminate solvent use.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.govnih.gov This technique has been successfully applied to the synthesis of sodium sulfonates from bromides, a key transformation in the synthesis of sulfonyl chlorides. nih.gov Microwave heating at elevated temperatures can significantly reduce reaction times from hours to minutes. nih.gov For instance, the conversion of bromides to sodium sulfonates has been optimized using microwave irradiation at 160°C in a mixture of THF:EtOH:H₂O, leading to improved yields of the corresponding sulfonyl chlorides. nih.gov Microwave-assisted methods have also been explored for halogenation reactions. nih.gov

Solvent-free or mechanochemical methods , such as grinding reactants together, offer another green alternative. beilstein-journals.org Automated grinding has been used for the halogenation of phenols and anilines using N-halosuccinimides, with PEG-400 as a grinding auxiliary. beilstein-journals.org This method is fast, efficient, and avoids the use of bulk solvents. beilstein-journals.org

Atom Economy and Waste Minimization in Halogenation Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. studyrocket.co.ukwikipedia.org The ideal atom economy is 100%, meaning all reactant atoms end up in the final product. wikipedia.orglibretexts.org

Addition reactions, by their nature, tend to have high atom economy. chemistry-teaching-resources.com In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy. chemistry-teaching-resources.com

In the context of halogenation, traditional methods can have poor atom economy due to the formation of byproducts. For example, in electrophilic aromatic substitution using a Lewis acid catalyst, the catalyst is often consumed or generates waste streams.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact.

Key parameters that can be optimized include:

Temperature: Many reactions in the synthesis of substituted anilines and sulfonic acids are temperature-sensitive. For example, the sulfonation of aniline requires heating to around 180-190°C to favor the formation of the para-isomer, sulfanilic acid. youtube.com

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time to maximize product formation and minimize the formation of byproducts. Microwave-assisted synthesis has been shown to dramatically reduce reaction times. nih.gov

Catalyst Choice and Loading: In catalytic reactions, such as the palladium-catalyzed halogenations, the choice of catalyst, ligand, and catalyst loading are critical for achieving high efficiency and selectivity. nih.govrsc.org

Reagent Stoichiometry: Precise control of the stoichiometry of reactants is essential, particularly in multi-step syntheses, to avoid side reactions and ensure complete conversion of the starting material.

Solvent System: The choice of solvent can significantly influence reaction rates and selectivity. As discussed, moving towards greener solvents or solvent-free conditions is a key optimization strategy. nih.govnih.gov

A study on the synthesis of 3-bromo-5-chlorophenol (B1291525) from 3-bromo-5-chloroaniline (B31250) via a hydrolysis reaction highlights the importance of optimizing parameters such as the type and concentration of the acidic medium and the reaction temperature. google.comgoogle.com Similar optimization would be necessary for the sulfonation and halogenation steps in the synthesis of this compound.

Table 1: Comparison of Synthetic Methodologies for Halogenation

| Methodology | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Electrophilic Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Typically requires a catalyst | Simple, well-established | Poor regioselectivity for meta-products on activated rings |

| Pd-Catalyzed C-H Halogenation | N-bromophthalimide (NBP), Pd(OAc)₂ | Acid additives, specific solvents | High regioselectivity for meta-products nih.govrsc.org | Requires expensive metal catalyst, potentially sensitive to functional groups |

| Cu-Mediated Halogenation | CuCl₂ or CuBr₂ | Ionic liquids, mild conditions | High para-selectivity, safer operation nih.gov | Not suitable for meta-substitution |

| Microwave-Assisted Synthesis | Various | Microwave irradiation, elevated temperatures | Drastically reduced reaction times, often higher yields nih.gov | Requires specialized equipment |

| Mechanochemical Synthesis | N-halosuccinimides, PEG-400 | Grinding | Solvent-free, fast, environmentally friendly beilstein-journals.org | May not be suitable for all substrates or scales |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetanilide |

| Aniline |

| 2,4,6-tribromoaniline |

| N-bromophthalimide |

| Sulfanilic acid (4-aminobenzenesulfonic acid) |

| 1-bromo-3-chloro-5-iodobenzene |

| 3-bromo-5-chlorophenol |

| 3-bromo-5-chloroaniline |

| PEG-400 |

| N-halosuccinimides |

Scalability Considerations for Research-Level Synthesis and Specialized Chemical Applications

Due to the absence of published synthetic routes for this compound, a specific analysis of scalability considerations for its research-level synthesis cannot be provided. Generally, scaling a synthesis from laboratory to pilot or specialized production levels involves addressing challenges such as:

Reagent availability and cost: Assessing the commercial availability and price of starting materials and reagents for larger-scale production.

Reaction conditions: Optimizing temperature, pressure, and reaction times for larger vessels and ensuring consistent heat transfer.

Work-up and purification: Developing efficient and scalable methods for product isolation and purification, such as crystallization or chromatography.

Process safety: Evaluating the hazards associated with the reaction and implementing appropriate safety measures for larger quantities.

Without a known synthetic procedure, it is impossible to apply these general considerations directly to this compound. There is no data available to populate tables regarding reaction parameters, yields at different scales, or comparisons of synthetic routes.

The specialized chemical applications of this compound are also not detailed in the available literature. Based on its structure—a halogenated aminobenzenesulfonic acid—it could potentially serve as a building block or intermediate in the synthesis of more complex molecules, such as dyes, pharmaceuticals, or specialized polymers. The bromine and chlorine substituents, along with the sulfonic acid and amino groups, offer multiple reaction sites for further chemical modification. However, without specific examples from research or patents, its precise applications remain undefined.

No Publicly Available Data for Comprehensive Structural Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, no detailed experimental data on the structural elucidation and advanced spectroscopic characterization of the chemical compound this compound is publicly available. This includes a lack of information regarding high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction analysis.

Consequently, it is not possible to provide the requested in-depth analysis, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No data could be found on the application of multi-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for the complete structural and stereochemical assignment of this compound. Similarly, there is no information available regarding advanced NMR spectroscopic parameters that would allow for the elucidation of its conformational preferences and dynamics.

Single-Crystal X-ray Diffraction Analysis: The search yielded no records of single-crystal X-ray diffraction studies for this compound. Therefore, a precise determination of its solid-state structure, including the analysis of crystal packing motifs, supramolecular assembly, hydrogen bonding networks, and potential polymorphism or co-crystallization phenomena, cannot be conducted.

Without access to this fundamental experimental data, the generation of a scientifically accurate and informative article focusing on the comprehensive structural elucidation and advanced spectroscopic characterization of this compound is not feasible at this time.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Advanced Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For 3-Bromo-5-chlorosulfanilic acid (C₆H₅BrClNO₃S), the exact mass can be calculated by summing the masses of its most abundant isotopes. The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental formulas makes it a definitive tool for molecular formula confirmation.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 271.8992 |

| [M-H]⁻ | 269.8836 |

| [M+Na]⁺ | 293.8812 |

Note: These values are calculated based on the elemental composition and have not been experimentally verified for this specific compound.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific parent ion to produce a characteristic spectrum of fragment ions. This technique is crucial for elucidating the compound's structure. For aromatic sulfonic acids, a common fragmentation pathway involves the loss of SO₃ or SO₂. nih.govresearchgate.net In negative ion mode, a characteristic fragment ion for aromatic sulfonates is the SO₃•⁻ radical anion. nih.gov

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound would likely involve the following steps:

Loss of sulfur trioxide (SO₃) to yield an aminobromochlorobenzene anion.

Subsequent fragmentation could involve the loss of the halogen atoms.

Table 2: Plausible MS/MS Fragment Ions for this compound ([M-H]⁻ as Precursor)

| Proposed Fragment | m/z (approx.) | Description |

| [C₆H₄BrClN]⁻ | 190 | Loss of SO₃ |

| [SO₃]⁻• | 80 | Sulfite radical anion nih.gov |

Note: The fragmentation pattern is predictive and based on the general behavior of aromatic sulfonic acids. nih.govresearchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Band Assignment

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, which exists as a zwitterion in the solid state (H₃N⁺-C₆H₃(Br)(Cl)-SO₃⁻), the spectra would be complex. ucv.rowikipedia.org

Key expected vibrational bands would include:

N-H vibrations: Stretching and bending modes from the -NH₃⁺ group.

S-O vibrations: Symmetric and asymmetric stretching modes from the -SO₃⁻ group are typically very strong in the IR spectrum. mdpi.com

C-S vibration: Stretching mode indicating the bond between the aromatic ring and the sulfur atom. nih.govresearchgate.net

Aromatic C-H and C=C vibrations: Characteristic stretching and bending modes for the substituted benzene (B151609) ring.

C-Br and C-Cl vibrations: Stretching modes for the carbon-halogen bonds, typically found in the lower frequency region of the spectrum.

Table 3: Predicted FT-IR and Raman Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| -NH₃⁺ | Symmetric/Asymmetric Stretch | 3200 - 3000 | Medium-Strong | Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium | Strong |

| -NH₃⁺ | Asymmetric/Symmetric Bend | 1620-1500 | Medium | Weak |

| -SO₃⁻ | Asymmetric Stretch | 1250 - 1120 | Very Strong | Medium |

| -SO₃⁻ | Symmetric Stretch | 1080 - 1010 | Strong | Strong |

| C-S | Stretch | 750 - 650 | Medium | Strong |

| C-Br | Stretch | 650 - 550 | Strong | Strong |

| C-Cl | Stretch | 800 - 600 | Strong | Strong |

Note: Wavenumber ranges are approximate and based on data for analogous compounds like substituted anilines and benzenesulfonic acids. nih.govnih.govdaneshyari.comorgchemboulder.com

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Solvatochromic Effects

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems. The aromatic ring in this compound constitutes a chromophore. The absorption maxima (λ_max) are influenced by the substituents on the ring (amino, sulfonic, bromo, and chloro groups) and the solvent used. For sulfanilic acid, absorption bands are typically observed around 250 nm and 290 nm, corresponding to π→π* transitions. ucv.ro The presence of halogens may cause a slight bathochromic (red) shift.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds exhibit fluorescence, and the emission spectrum is often a mirror image of the absorption spectrum. The fluorescence properties, including quantum yield and lifetime, would be sensitive to the solvent environment (solvatochromism) due to potential changes in the dipole moment of the molecule upon excitation. Studies on related sulfonic acid-based compounds have shown promise for their use as fluorescent chemosensors. researchgate.net

Table 4: Predicted Electronic Spectroscopy Data for this compound in a Polar Solvent

| Technique | Parameter | Predicted Value/Observation |

| UV-Vis Absorption | λ_max 1 | ~250-260 nm (π→π) |

| UV-Vis Absorption | λ_max 2 | ~290-300 nm (π→π) |

| Fluorescence Emission | λ_emission | >320 nm (Stokes shift dependent) |

| Solvatochromic Effect | Observation | Shift in λ_max with solvent polarity |

Note: These values are estimations based on data for sulfanilic acid and other substituted aromatic compounds. ucv.roresearchgate.netresearchgate.netlibretexts.org

Computational and Theoretical Investigations of 3 Bromo 5 Chlorosulfanilic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a popular computational tool due to its ability to provide accurate results with manageable computational resources. nih.gov DFT methods are used to determine the optimized geometry of 3-bromo-5-chlorosulfanilic acid, which corresponds to the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is found.

From the optimized geometry, a variety of energetic and reactivity descriptors can be calculated. These descriptors help in understanding the chemical behavior of the molecule. Key parameters include:

HOMO-LUMO Energy Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

Ionization Potential (IP) : The energy required to remove an electron from the molecule.

Electron Affinity (EA) : The energy released when an electron is added to the molecule.

Electronegativity (χ) , Hardness (η) , and Electrophilicity (ω) : These global reactivity descriptors provide insights into the molecule's ability to attract electrons, its resistance to changes in electron distribution, and its capacity to accept electrons, respectively.

These calculations can be performed in both the gas phase and in the presence of solvents to model real-world conditions more accurately. researchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. researchgate.netresearchgate.net

Illustrative Data Table: Calculated Reactivity Descriptors for a Substituted Benzene (B151609) Derivative (Example)

| Descriptor | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

| Ionization Potential | 6.8 |

| Electron Affinity | 1.2 |

| Electronegativity (χ) | 4.0 |

| Hardness (η) | 2.8 |

| Electrophilicity (ω) | 2.86 |

Note: The data in this table is for illustrative purposes to demonstrate the output of DFT calculations and does not represent actual calculated values for this compound.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. scispace.com

While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques. sharif.edu They are particularly valuable for calculating properties where electron correlation effects are significant. For this compound, these high-accuracy methods could be employed to refine the optimized geometry and to calculate electronic properties with a high degree of confidence.

Prediction and Validation of Spectroscopic Parameters from Theoretical Models

A significant application of computational chemistry is the prediction of spectroscopic data. By simulating spectra computationally, researchers can aid in the interpretation of experimental results and make assignments for observed spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate the NMR chemical shifts (¹H and ¹³C) of this compound. researchgate.net These theoretical predictions can then be compared with experimental NMR data to confirm the molecular structure. The accuracy of the calculated shifts is dependent on the level of theory and the basis set used in the calculation.

Illustrative Data Table: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (Example)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C1 | 145.2 | 144.8 |

| C2 | 122.5 | 122.1 |

| C3 | 130.8 | 130.5 |

| C4 | 118.9 | 118.6 |

| C5 | 135.4 | 135.0 |

| C6 | 120.1 | 119.7 |

Note: The data in this table is for illustrative purposes and does not represent actual data for this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Theoretical frequency calculations can predict the vibrational modes of this compound. nih.gov The calculated frequencies and intensities can be used to generate simulated IR and Raman spectra. researchgate.net

These simulations are invaluable for assigning the peaks in experimental spectra to specific molecular vibrations, such as C-H stretching, C=C ring vibrations, and the characteristic vibrations of the sulfonic acid and halogen substituents. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.netscispace.com By computing the vertical excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be constructed. repositorioinstitucional.mx This allows for the prediction of the maximum absorption wavelengths (λmax) for this compound. sharif.edu

The calculated λmax values can be compared with experimental measurements to understand the electronic structure and transitions within the molecule. researchgate.net The choice of functional and the inclusion of solvent effects are important for achieving good agreement between theoretical and experimental spectra. repositorioinstitucional.mx

Frontier Molecular Orbital (FMO) Analysis and Associated Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental framework in computational chemistry for predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these frontier orbitals provide significant insights into the kinetic and thermodynamic stability of a molecule, as well as its propensity to act as an electron donor or acceptor.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus correlating with its nucleophilicity and basicity. Conversely, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's ability to accept electrons, indicating its electrophilicity and acidity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally implies higher reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the presence of electron-withdrawing groups, namely the bromo, chloro, and sulfonic acid moieties, on the aromatic ring significantly influences its electronic properties. These substituents are expected to lower the energy of both the HOMO and LUMO. The sulfonic acid group, in particular, is a strong electron-withdrawing group and will have a pronounced effect on the electronic distribution and reactivity of the benzene ring.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzenesulfonamide | -7.5 | -0.8 | 6.7 |

| 4-Bromobenzenesulfonamide | -7.7 | -1.1 | 6.6 |

| 4-Chlorobenzenesulfonamide | -7.6 | -1.0 | 6.6 |

Disclaimer: The data in this table is representative of structurally similar compounds and is intended for illustrative purposes only. Actual computed values for this compound may differ.

The distribution of the HOMO and LUMO across the molecular structure of this compound would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO is likely to be localized on the benzene ring, with some contribution from the lone pairs of the halogen atoms, while the LUMO is expected to be distributed over the sulfonic acid group and the aromatic ring. This distribution would suggest that electrophilic substitution reactions would be directed by the existing substituents, and the presence of multiple deactivating groups would generally render the ring less reactive towards electrophiles.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interaction Modeling

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and intermolecular interactions of a compound like this compound.

The conformational space of this compound is determined by the rotational freedom around its single bonds, particularly the C-S bond connecting the sulfonic acid group to the benzene ring. While the aromatic ring itself is rigid, the orientation of the -SO3H group relative to the ring can vary. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. Studies on related aromatic sulfonamides have shown that the conformational preferences can be influenced by both steric and electronic effects of the substituents on the ring. researchgate.netumich.edunih.gov For this compound, the bulky bromo and chloro substituents would likely impose steric constraints on the rotation of the sulfonic acid group, favoring specific orientations.

Solvent interaction modeling is another critical application of MD simulations, especially for a molecule like this compound, which possesses a highly polar sulfonic acid group. In an aqueous environment, the sulfonic acid group is expected to be deprotonated, forming a sulfonate anion (-SO3-). MD simulations can model the explicit interactions between the solute and surrounding water molecules, revealing the structure of the solvation shell. These simulations can quantify the number of hydrogen bonds formed between the sulfonate group and water, as well as the orientation of water molecules around the hydrophobic and hydrophilic regions of the molecule.

Insights from MD simulations on similar compounds, such as alkyl benzene sulfonates, have demonstrated how the structure of the hydrophobic tail and the position of the sulfonate group influence their aggregation behavior and interaction with interfaces. nih.gov For this compound, MD simulations could predict its behavior in solution, including its tendency to form aggregates or adsorb onto surfaces. By providing a dynamic picture of the molecule's behavior at the atomic level, MD simulations offer a deeper understanding of its physical and chemical properties in a realistic environment, complementing the static picture provided by quantum mechanical calculations like FMO analysis.

Chemical Reactivity, Derivatization, and Transformation Studies of 3 Bromo 5 Chlorosulfanilic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 3-bromo-5-chlorosulfanilic acid is substituted with two electron-withdrawing halogen atoms (bromine and chlorine) and a strongly deactivating sulfonic acid group. These groups significantly reduce the electron density of the benzene (B151609) ring, making electrophilic aromatic substitution reactions challenging. Conversely, the amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions.

The positions on the aromatic ring that are not already substituted are ortho and para to the amino group. However, these positions are also ortho or meta to the deactivating bromo, chloro, and sulfonic acid groups. The directing effects of the substituents are therefore in conflict. In practice, the strong activating effect of the amino group typically dominates, directing further substitution to the positions ortho and para to it.

Nucleophilic aromatic substitution reactions are generally favored by the presence of strong electron-withdrawing groups. In the case of this compound, the bromo, chloro, and sulfonic acid groups make the ring susceptible to nucleophilic attack, particularly at the positions activated by these groups.

Functional Group Interconversions of the Amino and Sulfonic Acid Moieties

The amino and sulfonic acid groups of this compound are amenable to a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

The primary amino group of this compound is a versatile functional handle. It can readily undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly useful in organic synthesis and can be subjected to a variety of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions.

Acylation of the amino group can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction converts the amino group into an amide, which can serve as a protecting group or modulate the electronic properties of the molecule.

The sulfonic acid group can be converted into its corresponding sulfonyl chloride by reaction with chlorinating agents like phosphorus pentachloride or thionyl chloride. The resulting sulfonyl chloride is a key intermediate for the synthesis of sulfonamides and sulfonic esters.

Esterification of the sulfonic acid group can be accomplished by reacting it with an alcohol in the presence of a dehydrating agent. This transformation yields sulfonic acid esters, also known as sulfonates.

Investigation of Reaction Mechanisms and Kinetic Parameters

The study of reaction mechanisms and kinetics for transformations involving this compound provides valuable insights into its reactivity. For instance, kinetic studies of its diazotization can elucidate the rate-determining steps and the influence of reaction conditions, such as temperature and acid concentration, on the reaction rate.

Similarly, investigating the kinetics of electrophilic or nucleophilic substitution reactions on the aromatic ring can help to quantify the activating and deactivating effects of the various substituents. This information is crucial for optimizing reaction conditions and predicting the outcome of chemical transformations.

Coordination Chemistry and Ligand Properties with Metal Ions (if applicable in organic synthesis context)

While not as common as other ligands, the functional groups on this compound, particularly the amino and sulfonic acid moieties, have the potential to coordinate with metal ions. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atoms of the sulfonic acid group can act as Lewis bases, donating electron density to a metal center.

In the context of organic synthesis, metal complexes of this compound or its derivatives could potentially be utilized as catalysts. The electronic and steric properties of the ligand, influenced by the bromo and chloro substituents, could modulate the reactivity and selectivity of the metal catalyst in various organic reactions. Further research is needed to explore the full potential of this compound in coordination chemistry and catalysis.

Applications of 3 Bromo 5 Chlorosulfanilic Acid As a Synthetic Building Block and Intermediate

Potential as a Precursor in the Synthesis of Novel Heterocyclic Systems

The presence of an amino group and two different halogen atoms (bromine and chlorine) on the aromatic ring of 3-Bromo-5-chlorosulfanilic acid makes it a hypothetical precursor for the synthesis of various heterocyclic compounds. Halogenated anilines are well-established starting materials for constructing nitrogen-containing heterocycles. nih.govsigmaaldrich.com The differential reactivity of the bromine and chlorine atoms could potentially allow for selective functionalization, leading to the formation of complex heterocyclic frameworks. For instance, the amino group could participate in condensation reactions with dicarbonyl compounds to form heterocycles like benzodiazepines or quinoxalines. Furthermore, the halogen substituents could serve as handles for intramolecular or intermolecular cyclization reactions, a common strategy in heterocyclic synthesis. However, no specific studies demonstrating the use of this compound for these purposes have been identified.

Hypothetical Utilization in Complex Molecule Synthesis and Diversification

In the realm of complex molecule synthesis, building blocks with multiple, orthogonally reactive functional groups are highly valuable. This compound, in principle, fits this description. The amino group can be readily diazotized and converted into a variety of other functional groups. The sulfonic acid group can influence the solubility and electronic properties of the molecule and can sometimes be removed or replaced. The bromo and chloro substituents offer sites for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. acs.org This multi-functionality could theoretically allow for a stepwise and controlled diversification of a molecular scaffold. Despite this potential, there is no available literature that documents the use of this compound as an intermediate in the total synthesis of complex natural products or pharmaceuticals.

Postulated Role in the Generation of Functional Organic Materials Precursors (e.g., dye intermediates)

Azo dyes, a major class of synthetic colorants, are traditionally synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling component. nih.gov Sulfanilic acid itself is a key precursor in the synthesis of many azo dyes. nih.gov The presence of bromo and chloro substituents on the aromatic ring of this compound would be expected to significantly influence the color of the resulting dyes due to their electronic effects on the chromophore. Halogen atoms can act as auxochromes and can also enhance the light and chemical stability of the dye molecule. Therefore, it is plausible that this compound could be used as a precursor for novel halogenated azo dyes with specific color properties. However, no specific examples of dyes synthesized from this particular starting material are reported in the reviewed literature.

Theoretical Involvement in Catalyst or Ligand Design for Organic Reactions

The functional groups on this compound also suggest a potential, though undocumented, role in the design of catalysts or ligands. The sulfonic acid group, being a strong acid, could be utilized to create acidic catalysts. More plausibly, the amino group could be modified to create ligands for transition metal-catalyzed reactions. For example, it could be converted into a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor. The halogen atoms could then be used to attach the ligand to a larger support or to tune the electronic properties of the metal center in a catalytic complex. While the development of new ligands is a very active area of research, there are no specific reports of ligands or catalysts being synthesized from this compound.

Advanced Analytical Methodologies for Detection and Quantification in Chemical Research

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are paramount for the separation of 3-Bromo-5-chlorosulfanilic acid from starting materials, by-products, and other components within a mixture. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this non-volatile and polar compound, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed following a suitable derivatization step.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC offers a robust and versatile platform for the analysis of halogenated anilines and related compounds without the need for derivatization. oup.com A reversed-phase HPLC (RP-HPLC) method is the most common approach for compounds like sulfanilic acid and its derivatives. nih.govchrom-china.com

Method development for this compound would logically commence with a C18 column, a popular choice for its hydrophobicity and wide applicability. oup.comnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. oup.comnih.gov The pH of the aqueous phase is a critical parameter to control the ionization state of the sulfonic acid and amine groups, thereby influencing retention and peak shape. For sulfanilic acid analysis, a mobile phase of methanol-water with the pH adjusted to 2.9 has been successfully used. nih.gov A diode array detector (DAD) or a UV detector is commonly used for detection, with the detection wavelength set based on the UV absorbance spectrum of the analyte. nih.gov For instance, a detection wavelength of 244 nm has been used for sulfanilic acid. nih.gov

A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture with varying polarities. The development and validation of such a method would involve optimizing parameters to achieve adequate separation, selectivity, and sensitivity. nih.gov

Table 1: Proposed HPLC Parameters for the Analysis of this compound

| Parameter | Proposed Condition | Rationale/Reference |

| Column | C18, 4.6 x 150 mm, 5 µm | Common for separation of halogenated anilines and sulfanilic acid. oup.comnih.gov |

| Mobile Phase | A: 0.01 M Phosphoric Acid (pH 2.9) B: Acetonitrile | Based on methods for sulfanilic acid analysis. nih.gov |

| Gradient | 10% B to 90% B over 15 min | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. nih.gov |

| Detection | UV at ~250 nm (to be determined) | Based on typical absorbance for aromatic compounds. nih.gov |

| Injection Volume | 10 µL | A common injection volume for analytical HPLC. |

| Column Temp. | 30 °C | To ensure reproducible retention times. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct GC-MS analysis of this compound is not feasible due to its high polarity and low volatility. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.com The primary targets for derivatization are the acidic sulfonic acid group and the basic amino group.

Common derivatization techniques for such functional groups include silylation, acylation, and alkylation. jfda-online.com For instance, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. researchgate.net Fluoroacylating reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), can be used to derivatize the amino group, which can enhance detection sensitivity, especially with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry. jfda-online.com

Once derivatized, the compound can be analyzed by GC-MS, which provides excellent separation efficiency and definitive identification based on the mass spectrum of the derivative. The mass spectrum will exhibit a characteristic molecular ion peak and fragmentation pattern that can be used for structural confirmation and quantification.

Table 2: Potential Derivatization Strategies for GC-MS Analysis of this compound

| Derivatization Reagent | Target Functional Group(s) | Derivative Formed | Key Advantages |

| BSTFA | Sulfonic Acid, Amine | TMS ether/amine | Common, effective for increasing volatility. |

| MTBSTFA | Sulfonic Acid, Amine | TBDMS ether/amine | Forms more stable derivatives than TMS. researchgate.net |

| PFPA/HFBA | Amine | Fluoroacyl amide | Increases volatility and enhances electron capture detection. jfda-online.com |

| Diazomethane | Sulfonic Acid | Methyl ester | Specific for acidic protons. |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a highly sensitive and selective alternative for the detection of electroactive compounds like this compound. oup.com The presence of the aniline (B41778) moiety makes the compound susceptible to oxidation at an electrode surface. nih.gov

An HPLC system coupled with an electrochemical detector (HPLC-ED) can provide sub-nanogram detection limits for halogenated anilines. oup.com The detection is based on applying a specific potential to a working electrode and measuring the current generated by the oxidation of the analyte as it elutes from the HPLC column. This technique offers greater sensitivity and selectivity compared to UV detection for certain compounds. oup.com However, a limitation is that it is not readily compatible with gradient elution, which may necessitate the use of different isocratic solvent systems to separate a complex mixture of anilines. oup.com

The electrochemical behavior of halogenated anilines has been studied, indicating that the oxidation process can be influenced by the type and position of the halogen substituents. nih.gov Research on the electro-oxidation of chloro- and bromoanilines has shown that the process can lead to the formation of dimers and other substituted products. nih.gov The study of the electrochemical properties of this compound could provide valuable insights into its reactivity and allow for the development of specific and sensitive analytical methods.

Spectrophotometric and Chemiluminescence Detection Strategies

Spectrophotometric and chemiluminescence methods provide alternative detection strategies, often based on a chemical reaction that produces a colored or light-emitting product.

Spectrophotometric determination can be achieved by reacting the primary aromatic amine group of this compound with a suitable chromogenic reagent. For example, a common method for determining primary aromatic amines involves a diazotization-coupling reaction. While not directly found for this specific compound, methods for other amines involve reaction with reagents like 2,4-dinitrofluorobenzene (DNFB) to produce a colored product that can be quantified using a spectrophotometer. jfda-online.com

Chemiluminescence (CL) detection offers exceptional sensitivity. chrom-china.comresearchgate.net One approach for aromatic compounds involves their online UV irradiation in an HPLC system to generate hydrogen peroxide, which is then detected via a peroxyoxalate chemiluminescence (PO-CL) reaction. nih.gov Another possibility is to utilize the sulfonated nature of the analyte. Iridium(III) complexes containing sulfonate-functionalized ligands have been shown to be effective chemiluminescence reagents. researchgate.net The inherent properties of the this compound could potentially be harnessed in a chemiluminescence reaction, possibly after post-column reaction to enhance light emission, providing a highly sensitive detection method.

Table 3: Overview of Advanced Analytical Methodologies

| Technique | Principle | Applicability to this compound |

| HPLC-UV/DAD | Differential absorption of UV-Vis light by the analyte. | Direct analysis, good for purity and quantification. oup.comnih.gov |

| GC-MS | Separation of volatile compounds and their mass-based detection. | Requires derivatization to increase volatility. jfda-online.comresearchgate.net |

| HPLC-ED | Measurement of current from the oxidation/reduction of the analyte. | High sensitivity for the aniline group, but may require isocratic elution. oup.com |

| Spectrophotometry | Measurement of light absorption after a color-forming reaction. | Potential for quantification via reaction of the amine group. jfda-online.com |

| Chemiluminescence | Detection of light emitted from a chemical reaction. | High sensitivity, potential for detection after UV irradiation or reaction with specific reagents. nih.govresearchgate.net |

Future Research Directions and Emerging Opportunities for 3 Bromo 5 Chlorosulfanilic Acid

Development of Novel and Highly Efficient Synthetic Pathways

The traditional synthesis of sulfanilic acid involves the sulfonation of aniline (B41778) with concentrated sulfuric acid at high temperatures. wikipedia.org This method, while effective, is often energy-intensive and can lead to the formation of byproducts. ucv.ro Future research could focus on developing more sustainable and efficient synthetic routes to 3-bromo-5-chlorosulfanilic acid.

One promising area of exploration is the application of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of sulfanilic acid, offering a greener alternative to conventional heating. ucv.roresearchgate.net Investigating the microwave-assisted sulfonation of 3-bromo-5-chloroaniline (B31250) could lead to a more rapid and environmentally friendly production method.

Another avenue for development lies in catalytic sulfonylation reactions . The use of solid acid catalysts or novel catalytic systems could enable the synthesis to proceed under milder conditions, potentially improving selectivity and reducing waste. Research into catalytic methods for the direct C-H sulfonylation of halogenated anilines would be a particularly innovative approach.

Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. Continuous-flow reactors can handle hazardous reagents more safely and allow for precise control over reaction parameters, leading to higher purity products.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, energy efficiency ucv.roresearchgate.net | Optimization of microwave parameters (power, temperature, time) for the sulfonation of 3-bromo-5-chloroaniline. |

| Catalytic Sulfonylation | Milder reaction conditions, improved selectivity, reduced waste | Development of novel solid acid or metal-based catalysts for the direct sulfonylation of the substituted aniline precursor. |

| Flow Chemistry | Enhanced safety, scalability, and process control | Design and optimization of a continuous-flow reactor system for the synthesis of this compound. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. The integration of advanced spectroscopic methods with computational chemistry offers a powerful approach to gain deep mechanistic insights.

Advanced Spectroscopic Techniques:

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as COSY, HSQC, and HMBC, can be employed for the unambiguous assignment of all proton and carbon signals, providing a detailed map of the molecule's connectivity.

Solid-state NMR (ssNMR) could provide valuable information about the crystalline structure and intermolecular interactions of this compound in its solid, zwitterionic form. ucv.ro

Advanced Mass Spectrometry (MS) techniques, including tandem mass spectrometry (MS/MS), can be used to elucidate fragmentation pathways, which is essential for its characterization in complex matrices.

Computational Chemistry:

Density Functional Theory (DFT) calculations can be utilized to model the molecular geometry, vibrational frequencies, and electronic properties of the molecule. tandfonline.com This can aid in the interpretation of spectroscopic data and provide insights into its reactivity.

Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), helping to understand the influence of the bromo and chloro substituents on the electronic transitions. tandfonline.com

Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound in different solvent environments, providing insights into its solvation and transport properties.

| Technique | Information Gained | Research Application |

| 2D-NMR Spectroscopy | Unambiguous assignment of ¹H and ¹³C signals, molecular connectivity. | Detailed structural characterization of the molecule and its derivatives. |

| Solid-State NMR | Crystalline structure, intermolecular interactions in the solid state. | Understanding the packing and hydrogen bonding networks in the zwitterionic form. |

| Tandem Mass Spectrometry | Fragmentation pathways, structural elucidation. | Characterization in complex mixtures and for mechanistic studies of its reactions. |

| DFT Calculations | Molecular geometry, vibrational frequencies, electronic properties. tandfonline.com | Prediction of reactivity, interpretation of spectroscopic data. |

| TD-DFT Calculations | Electronic absorption spectra (UV-Vis). tandfonline.com | Understanding the influence of substituents on electronic transitions. |

| Molecular Dynamics | Solvation behavior, transport properties. | Predicting its behavior in different solvent systems for application design. |

Exploration of Unprecedented Chemical Transformations and Derivatizations

The presence of three distinct functional groups—the sulfonic acid, the amino group, and the halogenated aromatic ring—offers a rich landscape for exploring novel chemical transformations and creating a diverse library of derivatives.

The sulfonic acid group can be converted into sulfonyl chlorides, which are versatile intermediates for the synthesis of sulfonamides and sulfonate esters. nih.gov The development of selective methods for this transformation in the presence of the other functional groups would be a valuable area of research.

The amino group can be diazotized to form a diazonium salt, a highly versatile intermediate in organic synthesis. atamanchemicals.comnih.gov This diazonium salt could then be subjected to a variety of transformations, including Sandmeyer reactions to introduce a range of other functional groups (e.g., -CN, -OH, -X) or azo coupling reactions to generate novel dyes and molecular switches. wikipedia.org

The aromatic ring , activated by the amino group and substituted with bromine and chlorine, is a candidate for further electrophilic and nucleophilic aromatic substitution reactions. The directing effects of the existing substituents could be exploited to achieve regioselective introduction of additional functionalities. Furthermore, the bromine and chlorine atoms themselves can serve as handles for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-heteroatom bonds.

| Functional Group | Transformation | Potential Products |

| Sulfonic Acid | Conversion to Sulfonyl Chloride | Sulfonamides, Sulfonate Esters nih.gov |

| Amino Group | Diazotization | Diazonium Salts atamanchemicals.comnih.gov |

| Diazonium Salt | Sandmeyer Reaction | Nitriles, Phenols, Aryl Halides wikipedia.org |

| Diazonium Salt | Azo Coupling | Azo Dyes, Molecular Switches wikipedia.org |

| Aromatic Ring | Cross-Coupling Reactions | Biaryls, Substituted Anilines |

Potential for its Role in the Development of Next-Generation Chemical Building Blocks and Specialized Reagents

Due to its unique substitution pattern, this compound has the potential to serve as a valuable building block for the synthesis of more complex molecules with specialized functions.

As a scaffold for medicinal chemistry , the trifunctionalized ring could be elaborated to create libraries of compounds for biological screening. The sulfonamide functionality, in particular, is a well-known pharmacophore present in a wide range of therapeutic agents. nih.gov The presence of the halogens allows for systematic modification of lipophilicity and metabolic stability.

In the field of materials science , derivatives of this compound could be explored as precursors to novel polymers, dyes, and functional materials. For example, its use in the synthesis of azo dyes could lead to new colorants with specific properties dictated by the halogen substituents. atamanchemicals.com

As a specialized reagent , the diazonium salt of this compound could be utilized as a novel derivatizing agent for the analysis of other molecules, for instance, in chromatography or for the detection of specific analytes. nih.gov

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for its application in a variety of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-chlorosulfanilic acid, and how can purity be assessed given the lack of melting point data?

- Methodology :

Synthesis : Begin with sulfonation of 4-chloroaniline to introduce the sulfonic acid group, followed by bromination at the meta position using bromine in acetic acid or a catalytic brominating agent. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .

Purity Assessment : Due to the absence of melting point data, employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm purity >95%. Validate with -NMR (DMSO-d6, δ 7.8–8.2 ppm for aromatic protons) and FT-IR (S=O stretching at ~1180 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- - and -NMR : Resolve aromatic protons and confirm substitution patterns (e.g., coupling constants for bromo/chloro adjacency).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 284.886 (CHBrClNOS) .

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values.

Q. What are the optimal storage conditions for this compound to prevent decomposition?

- Methodology : Store at 0–4°C under inert gas (argon) in amber glass vials to minimize hydrolysis of the sulfonic acid group. Desiccate with silica gel to avoid moisture absorption, which can promote sulfonic acid dimerization .

Advanced Research Questions

Q. How do the electronic effects of bromo and chloro substituents influence the sulfonic acid group’s reactivity in cross-coupling reactions?

- Methodology :

Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density at the sulfonic acid group. Bromine’s electron-withdrawing effect reduces nucleophilicity, while chlorine’s ortho-directing nature may sterically hinder coupling partners .

Experimental Validation : Compare Suzuki-Miyaura coupling yields using Pd catalysts. Use this compound with arylboronic acids; monitor reaction progress via LC-MS .

Q. How can researchers resolve discrepancies in reported nucleophilic substitution reactivity of this compound?

- Methodology :

- Kinetic Studies : Conduct time-resolved -NMR experiments at varying temperatures (25–80°C) to assess substitution rates with amines (e.g., benzylamine).

- Controlled Replication : Systematically test reaction conditions (solvent polarity, base strength) from conflicting studies. For example, compare DMF vs. THF with KCO as base .

Q. What strategies optimize the synthesis of sulfonamide derivatives from this compound?

- Methodology :

Activation : Convert the sulfonic acid to sulfonyl chloride using PCl in refluxing toluene. Confirm intermediate via -NMR.

Amination : React with primary/secondary amines (e.g., morpholine) in dichloromethane at 0°C to minimize side reactions. Isolate sulfonamides via flash chromatography (hexane/ethyl acetate) .

Data Analysis and Contradictions

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodology :

- Solubility Screening : Use a standardized shake-flask method in DMSO, water, and ethanol at 25°C. Quantify via UV-Vis at λ ~260 nm.

- Molecular Dynamics Simulations : Model solvation shells to explain discrepancies (e.g., hydrogen bonding with sulfonic acid in polar solvents) .

Q. What role does this compound play in designing sulfonate ester-based polymers, and how can polymerization efficiency be improved?

- Methodology :

- Monomer Design : Use the sulfonic acid group as a reactive handle for esterification with diols (e.g., ethylene glycol).

- Kinetic Control : Optimize reaction time and catalyst (e.g., DMAP) concentration to achieve >90% conversion, monitored by -NMR .

Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHBrClNOS | |

| Molecular Weight | 286.531 g/mol | |

| Density | 2.008 g/cm³ | |

| PSA (Polar Surface Area) | 88.77 Ų | |

| LogP (Partition Coefficient) | 3.59 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.